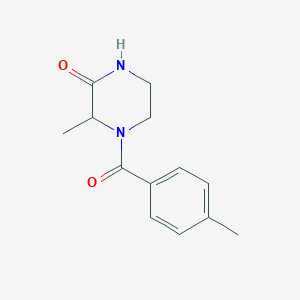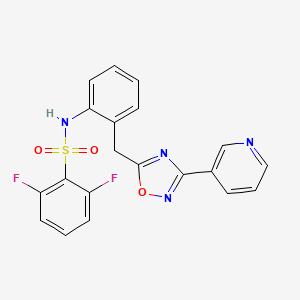![molecular formula C15H9ClFNO3S B2542011 3-[(4-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one CAS No. 866727-75-5](/img/structure/B2542011.png)
3-[(4-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
Research on related quinolines has explored their potential in evaluating antioxidant capacities. For example, studies on ABTS/PP (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, a prevalent method for measuring antioxidant capacity, have revealed specific reaction pathways involving the formation of coupling adducts with antioxidants. This insight suggests potential applications in understanding and measuring the antioxidant capacity of compounds, including those structurally related to "3-[(4-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one" (Ilyasov et al., 2020).
Environmental Impact and Degradation
The environmental fate of fluoroquinolines, including degradation and persistence, is a critical area of study. Research has focused on microbial degradation of polyfluoroalkyl chemicals, indicating that certain fluoroquinolines can undergo microbial degradation, transforming into less harmful substances. This research is vital for assessing the environmental impact of fluoroquinoline compounds and their potential persistence in the environment (Liu & Avendaño, 2013).
Synthetic Methodologies
Synthetic methodologies for fluoroquinolines, including "this compound", are crucial for the development and application of these compounds in various fields. Studies have detailed different synthetic methods for creating fluoroquinolones, showcasing the versatility and potential for producing a wide array of fluoroquinoline derivatives. These methodologies are fundamental for advancing research and application in medicinal chemistry and beyond (da Silva et al., 2003).
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO3S/c16-9-1-4-11(5-2-9)22(20,21)14-8-18-13-6-3-10(17)7-12(13)15(14)19/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDKVZQSWJHHOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2541928.png)
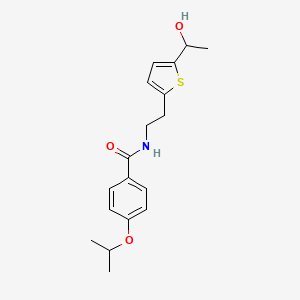

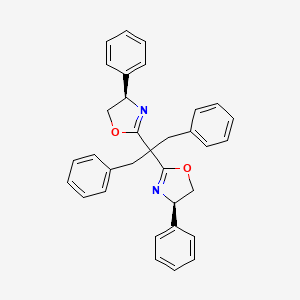

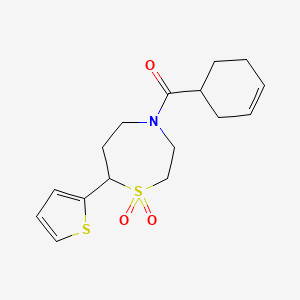
![(Z)-ethyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2541938.png)
![6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2541941.png)
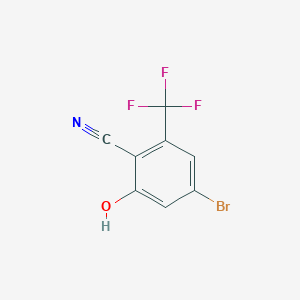
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2541944.png)
![8-(4-ethoxyphenyl)-4-oxo-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2541945.png)
![4-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2541949.png)
